molecular formula C19H16N2O B3841374 N'-(2-naphthylmethylene)-2-phenylacetohydrazide

N'-(2-naphthylmethylene)-2-phenylacetohydrazide

Cat. No. B3841374
M. Wt: 288.3 g/mol
InChI Key: QWKLDKTYYDJXGR-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-naphthylmethylene)-2-phenylacetohydrazide, also known as 2NAPH, is a Schiff base derivative that has been extensively studied in scientific research. It is a yellow crystalline compound that is commonly used as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

N-(2-naphthylmethylene)-2-phenylacetohydrazide has been widely used in scientific research due to its versatile properties. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential application in catalysis, electrochemistry, and luminescence. Furthermore, N'-(2-naphthylmethylene)-2-phenylacetohydrazide has been used as a fluorescent probe for the detection of various metal ions, such as copper, zinc, and iron. It has also been used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds and amino acids.

Mechanism of Action

The mechanism of action of N-(2-naphthylmethylene)-2-phenylacetohydrazide is not fully understood. However, studies have suggested that it may act as a chelating agent, forming complexes with metal ions. The formation of these complexes may lead to changes in the physical and chemical properties of the metal ions, which can be detected through various methods such as fluorescence spectroscopy.
Biochemical and Physiological Effects
N-(2-naphthylmethylene)-2-phenylacetohydrazide has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that it may have potential as an antioxidant, due to its ability to scavenge free radicals. Furthermore, it has been shown to have antibacterial and antifungal activity, which may be attributed to its ability to chelate metal ions that are essential for the growth and survival of microorganisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-naphthylmethylene)-2-phenylacetohydrazide in lab experiments is its versatility. It can be used as a reagent in the synthesis of various organic compounds, as a ligand in the synthesis of metal complexes, and as a fluorescent probe for the detection of metal ions. Furthermore, it is relatively easy to synthesize and purify.
However, there are also limitations to its use. One of the main limitations is its stability. N-(2-naphthylmethylene)-2-phenylacetohydrazide is sensitive to light and air, and can decompose over time. Furthermore, its solubility is limited in some solvents, which can affect its reactivity and yield.

Future Directions

There are many potential future directions for the use of N-(2-naphthylmethylene)-2-phenylacetohydrazide in scientific research. One area of interest is its potential application in the development of new fluorescent probes for the detection of metal ions. Furthermore, its potential as an antioxidant and antibacterial agent could be further explored. Additionally, its use as a reagent in the synthesis of various organic compounds could be expanded to include the synthesis of new materials with unique properties.

properties

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(13-15-6-2-1-3-7-15)21-20-14-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,14H,13H2,(H,21,22)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKLDKTYYDJXGR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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